2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide
Description
This compound (C₂₅H₂₄N₄OS₂) features a pyridine ring substituted with an adamantane group at position 6 and a cyano group at position 3. A sulfanyl bridge connects the pyridine to an acetamide moiety, which is further linked to a 1,3-benzothiazol-2-yl group. The adamantane moiety enhances lipophilicity and metabolic stability, while the benzothiazole and cyano groups may contribute to electronic effects and target binding . Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes (e.g., SIRT2 inhibitors) or neurodegenerative pathways .
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS2/c26-13-18-5-6-21(25-10-15-7-16(11-25)9-17(8-15)12-25)28-23(18)31-14-22(30)29-24-27-19-3-1-2-4-20(19)32-24/h1-6,15-17H,7-12,14H2,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLHKSDBAIXWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=NC6=CC=CC=C6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Construction
The pyridine scaffold is synthesized via a Kröhnke-type cyclization involving:
Sulfhydryl Group Introduction
The 2-position chlorination is achieved using POCl₃ under reflux, followed by nucleophilic substitution with thiourea in ethanol:
The thiol intermediate is isolated via neutralization with NaOH and extraction (yield: 78%).
Preparation of N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Benzothiazole Amine Synthesis
2-Aminobenzothiazole is synthesized by cyclizing 2-aminothiophenol with cyanogen bromide (BrCN) in dichloromethane:
Chloroacetylation
Reaction of 2-aminobenzothiazole with chloroacetyl chloride in dry THF under N₂:
The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Thioether Coupling and Final Assembly
The sulfanyl bridge is formed by reacting the thiolated pyridine with chloroacetamide under basic conditions:
Optimized Conditions :
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Solvent: DMF, 80°C, 12 hours.
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Work-up: Dilution with ice-water, extraction with ethyl acetate, column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Analytical Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C₂₄H₂₃N₅OS₂ |
| Molecular Weight | 477.6 g/mol |
| 1H NMR (400 MHz, DMSO-d₆) | δ 1.72 (s, 9H, adamantane), 3.82 (s, 2H, SCH₂), 7.25–8.10 (m, 4H, Ar-H) |
| 13C NMR (100 MHz, DMSO-d₆) | δ 28.5 (adamantane), 43.1 (SCH₂), 118.5 (CN), 167.2 (C=O) |
| HRMS (ESI+) | m/z 478.1421 [M+H]⁺ (calc. 478.1428) |
Challenges and Mitigation Strategies
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Adamantane Steric Hindrance : Prolonged reaction times (12–24 hours) and elevated temperatures (80–100°C) improve substitution efficiency.
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Thiol Oxidation : Use of inert atmosphere (N₂/Ar) and reducing agents (e.g., DTT) prevents disulfide formation.
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Cyano Group Stability : Neutral pH conditions during coupling prevent hydrolysis of the cyano substituent.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (700 W, 10 min) reduces reaction time to 30 minutes with comparable yield (63%).
Chemical Reactions Analysis
Types of Reactions
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The adamantane and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies on related acetamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound is notable. In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound is also being investigated for its enzyme inhibitory properties. Specifically, it has potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting AChE activity, suggesting a potential therapeutic application in neurodegenerative disorders .
Case Study 1: Antimicrobial Evaluation
A study synthesized various acetamides and tested them against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that modifications to the benzothiazole or cyanopyridine moieties could enhance efficacy .
Case Study 2: Anticancer Activity
In a comparative study of acetamide derivatives, one compound demonstrated IC50 values in the micromolar range against several cancer cell lines. The study highlighted the importance of the adamantane structure in enhancing cytotoxicity .
Case Study 3: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes involved in cancer progression and neurodegeneration .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance membrane permeability, while the pyridine and benzothiazole rings can interact with various enzymes and receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Structure: C₂₀H₂₄N₂O₂S. Shares the adamantane and benzothiazole-acetamide core but replaces the pyridine-cyano-sulfanyl group with a methoxy-benzothiazole.
- Crystallography : Crystallizes in the triclinic P1 space group, forming H-bonded dimers via N–H⋯N interactions. Attractive S⋯S interactions (3.622 Å) stabilize the crystal lattice .
- Implications: The absence of the pyridine-cyano-sulfanyl group reduces molecular complexity but retains adamantane-driven hydrophobicity. The methoxy group may enhance solubility compared to the cyano substituent.
SirReal2 (SIRT2 Inhibitor)
- Structure : C₂₂H₂₀N₄OS₂. Features a pyrimidine-sulfanyl bridge and a naphthalene-substituted thiazole-acetamide.
- The adamantane and cyano groups may enhance blood-brain barrier penetration compared to SirReal2’s naphthalene.
Dimeric γ-AApeptide (Compound 13)
- Structure : C₅₈H₁₀₆O₈N₆. A peptidic dimer with adamantane and acetamide motifs.
- Role : Highlights the use of adamantane in enhancing stability and hydrophobic interactions, though its peptidic backbone limits direct comparison to small-molecule analogs .
Patent-Derived Analogs (Example 24)
- Structure : Includes adamantane and benzothiazole groups linked via a pyridopyridazine scaffold.
- Significance : Demonstrates the therapeutic relevance of adamantane-benzothiazole hybrids, possibly in kinase or protease inhibition .
Structural and Functional Analysis
Key Structural Differences
| Feature | Target Compound | 6-Methoxy-Benzothiazole Analog | SirReal2 |
|---|---|---|---|
| Core Scaffold | Pyridine-sulfanyl-benzothiazole | Benzothiazole-acetamide | Pyrimidine-sulfanyl-thiazole |
| Substituents | Adamantane, cyano | Adamantane, methoxy | Naphthalene, dimethylpyrimidine |
| Molecular Weight | 464.6 g/mol | 356.5 g/mol | 420.5 g/mol |
Hypothesized Pharmacological Properties
- Target Compound: The cyano group may act as a hydrogen-bond acceptor, while the sulfanyl bridge could facilitate disulfide-like interactions with cysteine residues in enzymes. Adamantane likely improves CNS penetration .
- 6-Methoxy Analog: Methoxy enhances solubility but reduces electrophilicity compared to cyano.
- SirReal2 : The pyrimidine-sulfanyl-thiazole motif is critical for SIRT2 inhibition; structural differences in the target compound may redirect activity toward other sirtuins or kinases .
Biological Activity
The compound 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.45 g/mol. Its structure comprises an adamantane moiety, a cyanopyridine group, and a benzothiazole derivative, which are known to confer various biological properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism and inflammation.
Antidiabetic Activity
Recent research has indicated that derivatives similar to the target compound exhibit significant α-glucosidase inhibitory activity. This suggests that compounds with similar structural features may also possess antidiabetic properties. For instance, cinnamamide derivatives were shown to have a competitive inhibitory effect on α-glucosidase, which is crucial for managing postprandial blood glucose levels .
| Compound | α-Glucosidase Inhibition (%) | Mechanism |
|---|---|---|
| This compound | TBD | TBD |
| Propylcinnamamide | 78% | Competitive Inhibition |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi. The presence of the sulfanyl group is particularly noteworthy as sulfur-containing compounds often exhibit enhanced antimicrobial activity .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit bacterial growth effectively. For example, studies on related acetamides showed promising results against Gram-positive and Gram-negative bacteria.
- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of related compounds. These studies typically measure the reduction in inflammatory markers following treatment with the test compound.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary data suggest that derivatives of this compound exhibit low toxicity in standard assays; however, comprehensive toxicological studies are necessary to confirm these findings.
Q & A
Q. What are the key structural features of this compound as determined by X-ray crystallography?
The compound crystallizes in the triclinic P1 space group, with two independent molecules forming a dimer via N–H⋯N hydrogen bonds. The adamantyl group adopts a gauche conformation relative to the planar N-(1,3-benzothiazol-2-yl)acetamide core. Intermolecular interactions, including C–H⋯O hydrogen bonds and S⋯S contacts (3.622 Å), stabilize the crystal lattice along the [100] direction. Refinement parameters include R[F² > 2σ(F²)] = 0.049 and wR(F²) = 0.115, ensuring high structural accuracy .
Q. What synthetic routes are reported for this compound?
The compound is synthesized by refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform for 6 hours, yielding 22% after crystallization from 80% ethanol. Key characterization methods include IR spectroscopy (ν = 1668 cm⁻¹ for C=O), ¹H NMR (δ = 7.73 ppm for benzothiazole protons), and elemental analysis (C: 67.32%, H: 6.82%) .
Q. How is the purity and identity of the compound verified?
Purity is confirmed via thin-layer chromatography (TLC) and elemental analysis. Structural identity is validated using IR spectroscopy (amide C=O stretch at 1668 cm⁻¹), ¹H NMR (integration of adamantyl and benzothiazole protons), and single-crystal X-ray diffraction (space group and hydrogen-bonding patterns) .
Advanced Research Questions
Q. How can computational modeling predict biological targets or optimize synthesis?
Molecular docking and quantum chemical calculations (e.g., reaction path searches) can predict binding affinities to enzymes or receptors. For example, docking studies on analogous benzothiazole derivatives reveal interactions with kinase active sites. Computational tools like density functional theory (DFT) optimize reaction conditions (e.g., solvent choice, temperature) to improve synthetic yields .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in activity data (e.g., IC₅₀ values) are addressed by:
- Validating assays using orthogonal methods (e.g., enzymatic vs. cell-based assays).
- Analyzing SAR by systematically modifying substituents (e.g., replacing methoxy with cyano groups on the benzothiazole ring) .
- Controlling experimental variables (e.g., solvent polarity, pH) during bioactivity testing .
Q. What in vitro and in vivo models are recommended for pharmacological evaluation?
- In vitro: Use kinase inhibition assays (e.g., EGFR or JAK2) and cytotoxicity screens (e.g., MTT assay on cancer cell lines).
- In vivo: Evaluate pharmacokinetics in rodent models, focusing on oral bioavailability and metabolic stability (e.g., liver microsome assays). Toxicity is assessed via histopathology and hematological parameters .
Q. How do intermolecular interactions influence crystallization and stability?
The crystal lattice is stabilized by:
- Classical N–H⋯N hydrogen bonds (2.85–2.89 Å) forming dimers.
- Non-classical C–H⋯O interactions (2.54 Å) and S⋯S contacts (3.622 Å). These interactions are critical for designing co-crystals or salts to enhance solubility .
Q. What reaction optimization methods improve synthetic yield?
- Solvent screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl group.
- Catalysis: Use Pd catalysts for Suzuki-Miyaura coupling to introduce aryl groups.
- Temperature control: Reflux at 80–100°C minimizes side reactions in amide bond formation .
Methodological Considerations
- Crystallography: For accurate structural determination, collect data using a Bruker APEX II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption corrections (SADABS) and refine with SHELXL .
- SAR Studies: Synthesize derivatives with substitutions at the adamantyl (e.g., cyclohexyl) or benzothiazole (e.g., nitro or amino groups) moieties. Test against a panel of biological targets to establish pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
